3,3-Dimethylisothiochroman-4-one
Description
3,3-Dimethylisothiochroman-4-one is a sulfur-containing heterocyclic compound featuring a six-membered thiochromanone ring with two methyl groups at the 3-position. The isothiochromanone core consists of a benzothiopyran-4-one structure, where sulfur replaces the oxygen atom in the chromanone system.
Properties
Molecular Formula |
C11H12OS |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3,3-dimethyl-1H-isothiochromen-4-one |
InChI |
InChI=1S/C11H12OS/c1-11(2)10(12)9-6-4-3-5-8(9)7-13-11/h3-6H,7H2,1-2H3 |
InChI Key |
VMKXJAHXXREQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2CS1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- This contrasts with chlorinated derivatives, where steric bulk is lesser but electronic effects dominate .
- Biological Activity: Chlorinated and methoxylated analogues (e.g., compound 3 in ) show marked antifungal properties, suggesting that electron-deficient thiochromanones may interact more strongly with fungal enzymes. The dimethyl derivative’s non-polar nature might favor penetration through lipid membranes .
- Synthetic Flexibility: The synthesis of 3-substituted thiochromanones () demonstrates that diverse substituents can be introduced via alkylation, halogenation, or esterification, enabling tailored physicochemical properties for specific applications.
Preparation Methods
Reaction Overview
A direct method for synthesizing 3,3-dimethylisothiochroman-4-one involves the methylation of thiochroman-4-one (1 ) using methyl iodide (MeI) in the presence of sodium hydride (NaH). This approach introduces methyl groups at the 3-position of the thiochromanone ring.
Procedure
-
Substrate Preparation : Thiochroman-4-one is synthesized via cyclization of thiophenol with β,β-dimethylacrylic acid under acidic conditions (e.g., hydrobromic acid in acetic acid).
-
Methylation :
-
Thiochroman-4-one (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
-
NaH (2.2 equiv) is added under nitrogen atmosphere at 0°C.
-
Methyl iodide (2.2 equiv) is introduced dropwise, and the mixture is stirred at room temperature for 12–24 hours.
-
The reaction is quenched with ice-water, extracted with dichloromethane, and purified via column chromatography.
-
Key Data
| Parameter | Value/Observation |
|---|---|
| Yield | 70–85% |
| Reaction Temperature | 0°C to 25°C |
| Catalyst | Sodium hydride |
| Solvent | THF |
Mechanistic Insight : NaH deprotonates the α-hydrogen of the ketone, generating an enolate that undergoes nucleophilic attack on methyl iodide, resulting in 3,3-dimethyl substitution.
One-Pot Synthesis via Lithium Intermediates
Reaction Overview
This method utilizes α-substituted 2-bromostyrenes (1 ) to generate lithium intermediates, which cyclize with carbon disulfide (CS₂) to form isothiochroman-1-thiones. Subsequent oxidation yields this compound.
Procedure
-
Lithiation :
-
α-Substituted 2-bromostyrene (1.0 equiv) is treated with butyllithium (1.1 equiv) in diethyl ether at 0°C.
-
-
Cyclization :
-
CS₂ (1.1 equiv) is added to the lithiated intermediate, forming a dithiobenzoate.
-
Saturated aqueous NH₄Cl is introduced, triggering cyclization to isothiochroman-1-thione (3 ).
-
-
Oxidation :
Key Data
| Parameter | Value/Observation |
|---|---|
| Yield (Cyclization) | 45–60% |
| Yield (Oxidation) | 75–90% |
| Reaction Conditions | 0°C (lithiation), 25°C (cyclization) |
Advantages : Avoids hazardous methylating agents and enables structural diversification via varying α-substituents.
Photochemical Synthesis
Reaction Overview
Irradiation of this compound precursors under UV light induces photochemical cyclization, offering a solvent-free alternative.
Procedure
Key Data
| Parameter | Value/Observation |
|---|---|
| Yield | 50–65% |
| Wavelength | 254 nm |
| Reaction Time | 6–8 hours |
Limitation : Lower yields compared to chemical methods, but advantageous for heat-sensitive substrates.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Methylation | 70–85 | Moderate | High | Moderate (uses MeI) |
| One-Pot Synthesis | 45–60 | Low | Medium | Low |
| Photochemical | 50–65 | High | Low | Low |
Q & A
Q. What are the optimal synthetic routes for 3,3-Dimethylisothiochroman-4-one and its derivatives?
Methodological Answer: A common approach involves condensation reactions using dimethylamine derivatives. For example, in the synthesis of (Z)-6-Chloro-3-((dimethylamino)methylene)thiochroman-4-one, NH(CH₃)₂·HCl and triethylamine are dissolved in dichloromethane under cold conditions (0°C). The reaction mixture is stirred for 2.5 hours, followed by aqueous extraction and recrystallization from ethanol to yield the product . Key parameters include temperature control (<5°C) and stoichiometric ratios (e.g., 6.0 mmol NH(CH₃)₂·HCl per 5.0 mmol substrate).
Table 1: Representative Synthetic Conditions
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related thiochromanones, crystals are grown via slow evaporation of ethanol or dichloromethane. Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELX software ensure accuracy. For example, the structure of 3-[(4-Oxo-4H-thiochromen-3-yl)methyl]-4H-thiochromen-4-one was resolved with R-factor = 0.039, confirming bond lengths and angles .
Advanced Research Questions
Q. How do structural modifications influence the antifungal activity of this compound derivatives?
Methodological Answer: Substituents at the 3-position significantly modulate bioactivity. For instance, introducing a trifluoromethyl group at C-2 and a methoxyphenyl group at C-3 (e.g., 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one) enhances antifungal potency by improving lipophilicity and target binding . SAR studies should compare MIC values against Candida albicans or Aspergillus fumigatus using broth microdilution assays (CLSI M27/M38 guidelines).
Table 2: Antifungal Activity of Selected Derivatives
| Compound | Substituents | MIC (μg/mL) C. albicans | MIC (μg/mL) A. fumigatus |
|---|---|---|---|
| This compound | – | 32 | 64 |
| 3-(Trifluoromethyl)-7-methoxy derivative | CF₃, OCH₃ | 8 | 16 |
Q. What methodologies are recommended for resolving contradictions in bioactivity data across studies?
Methodological Answer: Discrepancies often arise from variability in assay conditions (e.g., pH, solvent, cell lines). To reconcile conflicting results:
- Standardize protocols using guidelines like CLSI for antimicrobial testing.
- Perform meta-analyses comparing logP, IC₅₀, and substituent effects.
- Validate findings via orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting) . Example: Inconsistent cytotoxicity data for 3-methylidenechroman-4-ones were resolved by controlling for ROS interference using NAC (N-acetylcysteine) pretreatment .
Q. How can computational modeling optimize the design of this compound-based inhibitors?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like fungal CYP51 or human kinases. For instance, analogs with prenyl groups (e.g., 5,7-Dihydroxy-6-prenylisoflavanone) show enhanced binding to CYP51 (ΔG = −9.2 kcal/mol) due to hydrophobic interactions . QSAR models using descriptors like TPSA (Topological Polar Surface Area) and logP further prioritize candidates with balanced solubility and permeability .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound derivatives?
Methodological Answer: Solubility discrepancies arise from measurement techniques (e.g., shake-flask vs. HPLC-UV). For example, ESOL predictions for (S)-7-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one suggest 0.604 mg/mL, but experimental values in PBS (pH 7.4) may differ due to aggregation . Standardize measurements using USP <1059> guidelines and report solvent systems (e.g., DMSO:PBS ratios).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
